molecular formula C9H11N3 B3043710 2-(1H-indazol-5-yl)ethanamine CAS No. 910405-60-6

2-(1H-indazol-5-yl)ethanamine

Cat. No.: B3043710
CAS No.: 910405-60-6
M. Wt: 161.2 g/mol
InChI Key: URZXUCGXEMALSD-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-(1H-indazol-5-yl)ethanamine interacts with various enzymes and proteins in biochemical reactions. For instance, substituted-1H-indazoles have been reported to exhibit inhibitory activities on protein kinase B/Akt . This suggests that this compound may interact with similar proteins and enzymes, influencing their function and activity.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has been found that certain indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-indazol-5-yl)ethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indazol-5-yl)ethanamine is unique due to its specific indazole structure, which imparts distinct biological activities not found in other similar compounds. Its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-indazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3-4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZXUCGXEMALSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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